molecular formula C15H7N3 B14227073 5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile CAS No. 791104-43-3

5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile

Cat. No.: B14227073
CAS No.: 791104-43-3
M. Wt: 229.24 g/mol
InChI Key: RWWMZMGIWPMAJD-UHFFFAOYSA-N
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Description

5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyanophenyl group attached to an ethynyl linkage, which is further connected to a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the cyanophenyl and pyridine moieties. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Cyanophenyl)ethynyl]-3-pyridinecarbonitrile
  • 3-Pyridinecarbonitrile, 5-[(4-cyanophenyl)ethynyl]

Uniqueness

5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

791104-43-3

Molecular Formula

C15H7N3

Molecular Weight

229.24 g/mol

IUPAC Name

5-[2-(4-cyanophenyl)ethynyl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H7N3/c16-8-13-4-1-12(2-5-13)3-6-14-7-15(9-17)11-18-10-14/h1-2,4-5,7,10-11H

InChI Key

RWWMZMGIWPMAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CN=C2)C#N)C#N

Origin of Product

United States

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